N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the ethanediamide backbone, followed by the introduction of the 2-chlorophenyl and pyridin-3-yl groups. The final step involves the incorporation of the 4-ethylpiperazin-1-yl moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s electronic properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the modification of its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.
Medicine: Research focuses on its potential pharmacological properties, including its effects on various biological pathways and its potential as a drug candidate.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethanediamide derivatives with different substituents on the aromatic and heterocyclic rings. Examples include:
- N-[(2-chlorophenyl)methyl]-N’-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide
- N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-4-yl)ethyl]ethanediamide
Uniqueness
The uniqueness of N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chlorophenyl group, a piperazine moiety, and a pyridine structure, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Receptor Binding : The presence of piperazine and pyridine rings suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For example:
- In Vitro Studies : A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 1.5 to 5 µM, indicating strong activity against these cell lines .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 3.0 |
Similar Compound | A549 | 4.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Bacteria Type | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study on Antitumor Effects
A notable study published in the Egyptian Journal of Chemistry reported on the synthesis and testing of similar compounds with anticancer properties. The results indicated that modifications in the chemical structure significantly influenced their biological activity, suggesting that this compound could be optimized for enhanced efficacy .
Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds, suggesting potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier may facilitate its use in targeting central nervous system disorders.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-2-27-10-12-28(13-11-27)20(18-7-5-9-24-14-18)16-26-22(30)21(29)25-15-17-6-3-4-8-19(17)23/h3-9,14,20H,2,10-13,15-16H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKDZJFLIAONSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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